2,2,2',4'-Tetrachloroacetophenone

Description

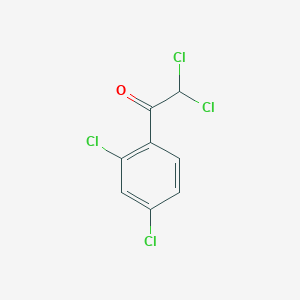

Structure

3D Structure

Properties

IUPAC Name |

2,2-dichloro-1-(2,4-dichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXWJPURTZCTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062300 | |

| Record name | Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2274-66-0 | |

| Record name | 2,2-Dichloro-1-(2,4-dichlorophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2',4'-Tetrachloroacetophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002274660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorophenacylidene chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2,2-dichloro-1-(2,4-dichlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dichloro-1-(2,4-dichlorophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,2',4'-TETRACHLOROACETOPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O43MMI49GE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2',4'-Tetrachloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2',4'-Tetrachloroacetophenone, also known as 2,4-dichlorophenacyl chloride, is a halogenated aromatic ketone that serves as a crucial intermediate in the synthesis of various organic compounds. Its molecular structure, characterized by a dichlorinated phenyl ring attached to a chloroacetyl group, imparts a unique reactivity profile that is leveraged in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and spectral data of 2,2',4'-tetrachloroacetophenone, with a focus on its application in drug development.

Chemical and Physical Properties

2,2',4'-Tetrachloroacetophenone is an off-white to yellowish crystalline solid at room temperature.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 4252-78-2 | [1] |

| Molecular Formula | C₈H₅Cl₃O | [1] |

| Molecular Weight | 223.48 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder/solid | [1] |

| Melting Point | 47-54 °C | [1] |

| Boiling Point | 130-135 °C at 4 mmHg | [1] |

| Density | 1.312 g/cm³ | [1] |

| Solubility | Insoluble in water | [1][2] |

| Flash Point | > 110 °C (> 230 °F) | [2] |

| InChI | InChI=1S/C8H5Cl3O/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 | [2] |

| InChIKey | VYWPPRLJNVHPEU-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=C(C=C1Cl)Cl)C(=O)CCl | [2] |

| Synonyms | 2,4-Dichlorophenacyl chloride, α,2,4-Trichloroacetophenone, Ethanone, 2-chloro-1-(2,4-dichlorophenyl)- | [2] |

Spectral Data

The structural elucidation of 2,2',4'-tetrachloroacetophenone is supported by various spectroscopic techniques.

| Spectroscopy | Data | Reference(s) |

| Mass Spectrometry (MS) | Mass-to-charge ratio (m/z) of 222.9 [M+H]⁺ has been reported, which is consistent with the calculated molecular weight. | [3] |

| Infrared (IR) Spectroscopy | A characteristic absorption band for the carbonyl (C=O) stretch is expected in the region of 1685–1690 cm⁻¹. | |

| ¹H NMR Spectroscopy | Specific ¹H NMR data for 2,2',4'-tetrachloroacetophenone is not readily available in the reviewed literature. However, for the related compound 2',4'-dichloroacetophenone, the following signals have been reported in CDCl₃: δ 2.64 (s, 3H), 7.30-7.33 (q, 1H), 7.45 (d, J = 2.0 Hz, 1H), 7.54 (d, J = 8.5 Hz, 1H). | [4] |

| ¹³C NMR Spectroscopy | Specific ¹³C NMR data for 2,2',4'-tetrachloroacetophenone is not readily available. For 2',4'-dichloroacetophenone, the reported signals in CDCl₃ are: δ 30.6, 127.4, 130.5, 130.7, 132.5, 137.2, 137.7, 198.8. | [4] |

| UV-Vis Spectroscopy | UV-Vis spectra are available through specialized databases, though direct access may require a subscription. | [5] |

Synthesis

The most common and industrially applied method for the synthesis of 2,2',4'-tetrachloroacetophenone is the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as aluminum chloride.[6]

Experimental Protocol: Friedel-Crafts Acylation

Materials:

-

1,3-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum trichloride

-

Dichloromethane (solvent)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Petroleum ether

Procedure:

-

To a stirred solution of 1,3-dichlorobenzene in dichloromethane, add anhydrous aluminum trichloride in portions.

-

Cool the mixture and add chloroacetyl chloride dropwise, maintaining a controlled temperature.

-

After the addition is complete, allow the reaction to proceed at room temperature or with gentle heating until completion, which can be monitored by techniques such as TLC or GC.

-

Carefully quench the reaction by pouring the mixture into ice water.

-

Separate the organic layer and wash it sequentially with water and a saturated solution of sodium bicarbonate to neutralize any remaining acid.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as petroleum ether, to yield 2,2',4'-tetrachloroacetophenone as a solid.[1]

A yield of approximately 86-93% has been reported for this synthesis.[1][3]

Synthesis Workflow Diagram

Caption: Synthesis workflow for 2,2',4'-tetrachloroacetophenone.

Chemical Reactivity and Applications

The reactivity of 2,2',4'-tetrachloroacetophenone is dominated by the presence of the α-chloro ketone functional group. The chlorine atom on the acetyl group is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This reactivity is central to its primary application as a synthetic intermediate.

Nucleophilic Substitution Reactions

2,2',4'-Tetrachloroacetophenone readily undergoes nucleophilic substitution reactions at the α-carbon. This is the key step in the synthesis of several important antifungal agents.

5.1.1. Synthesis of Azole Antifungals:

-

Isoconazole: 2,2',4'-Tetrachloroacetophenone is a key reagent in the synthesis of the potent antifungal agent isoconazole.[1][7] The synthesis involves the reaction of 2,2',4'-tetrachloroacetophenone with imidazole, followed by reduction of the ketone and subsequent etherification.

-

Miconazole and Econazole: This compound is also a precursor in the synthesis of other imidazole-based antifungal drugs like miconazole and econazole.[8] The synthetic strategies are similar, involving the introduction of the imidazole moiety via nucleophilic substitution.

Reactivity with Bases and Oxidizers

As a general precaution, 2,2',4'-tetrachloroacetophenone is considered incompatible with strong bases and strong oxidizing agents.[1][2] Strong bases can promote elimination reactions or other undesired side reactions. Strong oxidizers can potentially react with the organic structure.

Logical Relationship of Reactivity

Caption: Reactivity of 2,2',4'-tetrachloroacetophenone.

Safety and Handling

2,2',4'-Tetrachloroacetophenone is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9] It is classified as toxic if swallowed and causes severe skin burns and eye damage.[10] It may also cause an allergic skin reaction and respiratory irritation.[10]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear chemically resistant gloves and protective clothing.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases.

In case of exposure, immediate medical attention is required. For detailed first-aid measures, consult the material safety data sheet (MSDS).

Conclusion

2,2',4'-Tetrachloroacetophenone is a valuable and versatile chemical intermediate with significant applications in the synthesis of pharmaceuticals, particularly azole antifungal agents. Its well-defined synthesis and predictable reactivity make it an important building block for medicinal chemists and drug development professionals. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. While some detailed spectral data, such as ¹H and ¹³C NMR, are not widely published, the available information provides a solid foundation for its application in organic synthesis.

References

- 1. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]

- 2. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. spectrabase.com [spectrabase.com]

- 6. 2,2',4'-Trichloroacetophenone | 4252-78-2 | Benchchem [benchchem.com]

- 7. 2,4'-Dichloroacetophenone | C8H6Cl2O | CID 70298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2,4-Dichlorophenacyl chloride(4252-78-2) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 10. 2',4'-Dichloroacetophenone(2234-16-4) 13C NMR spectrum [chemicalbook.com]

Elucidating the Structure of 2,2',4'-Trichloroacetophenone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural elucidation of 2,2',4'-trichloroacetophenone, a key intermediate in the synthesis of antifungal agents. This document outlines the spectroscopic data, experimental protocols for its synthesis and purification, and its role in relevant biological pathways.

Chemical Identity and Physical Properties

2,2',4'-Trichloroacetophenone is a chlorinated aromatic ketone with the chemical formula C₈H₅Cl₃O.[1] It is also known by several synonyms, including 2,4-dichlorophenacyl chloride and ω,2,4-trichloroacetophenone.[2] The compound is a solid at room temperature and is incompatible with strong oxidizers and bases.[1]

| Property | Value | Reference |

| CAS Number | 4252-78-2 | [2] |

| Molecular Formula | C₈H₅Cl₃O | [1] |

| Molecular Weight | 223.48 g/mol | [1][2] |

| Appearance | Yellow crystalline powder | [1] |

| Melting Point | 47-54 °C | [1][2] |

| Boiling Point | 130-135 °C at 4 mmHg | [1][2] |

| Solubility | Insoluble in water | [1] |

Spectroscopic Data for Structural Elucidation

The structural confirmation of 2,2',4'-trichloroacetophenone is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following NMR data is predicted as experimental spectra were not publicly available. Predictions are based on computational algorithms and provide an estimation of the chemical shifts.

¹H NMR (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the chloroacetyl group.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | d | 1H | H-6' |

| ~7.6 | d | 1H | H-3' |

| ~7.5 | dd | 1H | H-5' |

| ~4.8 | s | 2H | -CH₂Cl |

¹³C NMR (Predicted)

The carbon-13 NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Chemical Shift (ppm) | Assignment |

| ~189 | C=O |

| ~138 | C-1' |

| ~136 | C-2' |

| ~134 | C-4' |

| ~131 | C-6' |

| ~130 | C-5' |

| ~128 | C-3' |

| ~46 | -CH₂Cl |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The major fragments observed in the mass spectrum of 2,2',4'-trichloroacetophenone are summarized below.

| m/z | Relative Intensity | Putative Fragment |

| 173 | Base Peak | [C₇H₄Cl₂O]⁺ |

| 175 | High | Isotope peak of [C₇H₄Cl₂O]⁺ |

| 145 | Medium | [C₆H₃Cl₂]⁺ |

| 222 | Low | [M]⁺ (Molecular Ion) |

Infrared (IR) Spectroscopy

Note: The following IR data is predicted as an experimental spectrum was not publicly available. Predictions are based on computational algorithms and provide an estimation of the vibrational frequencies.

The IR spectrum reveals the presence of key functional groups within the molecule.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | Aromatic C-H stretch |

| ~1700 | C=O stretch (ketone) |

| ~1600-1450 | Aromatic C=C stretch |

| ~850-800 | C-Cl stretch |

| ~750-700 | C-H out-of-plane bend |

Experimental Protocols

Synthesis of 2,2',4'-Trichloroacetophenone via Friedel-Crafts Acylation

This protocol describes the synthesis of 2,2',4'-trichloroacetophenone from 1,3-dichlorobenzene and chloroacetyl chloride using a Lewis acid catalyst.

Materials:

-

1,3-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Concentrated Hydrochloric Acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium carbonate (Na₂CO₃)

-

Ethanol

Procedure:

-

To a stirred mixture of 1,3-dichlorobenzene (14.6 g, 0.1 mol) and anhydrous aluminum trichloride (21.3 g, 0.16 mol), add chloroacetyl chloride (12.4 g, 0.11 mol) dropwise at room temperature. Control the addition rate to maintain the reaction temperature below 30 °C.

-

Stir the mixture at 30 °C for 3 hours.

-

Carefully pour the reaction mixture into a mixture of ice and water (100 g) containing concentrated hydrochloric acid (5 mL).

-

Extract the resulting dark brown oil with dichloromethane (3 x 40 mL).

-

Wash the combined organic layers with brine (40 mL).

-

Dry the organic phase over anhydrous sodium carbonate overnight.

-

Filter off the desiccant and remove the solvent under reduced pressure to obtain a yellow solid.

Purification by Recrystallization

Procedure:

-

Dissolve the crude solid in a minimal amount of hot ethanol.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Cool the mixture in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol.

-

Dry the purified crystals under vacuum. This procedure should yield a white solid with a yield of approximately 93.1%.[3]

Visualization of Key Processes

Chemical Structure

References

An In-Depth Technical Guide to 2,2,2',4'-Tetrachloroacetophenone (CAS 2274-66-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2,2',4'-Tetrachloroacetophenone (CAS 2274-66-0), a chlorinated aromatic ketone. The document details its chemical and physical properties, provides an experimental protocol for its synthesis, and outlines analytical methodologies for its characterization. Furthermore, it explores its toxicological profile and discusses its known metabolic pathways. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or have an interest in this compound and its derivatives.

Chemical and Physical Properties

This compound is a white crystalline solid.[1] It is characterized by a molecular formula of C8H4Cl4O and a molecular weight of approximately 257.93 g/mol .[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2274-66-0 | [2] |

| Molecular Formula | C8H4Cl4O | [2] |

| Molecular Weight | 257.93 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Boiling Point | 94 °C @ 0.2 Torr | |

| Melting Point | Not available | |

| Density | 1.535 g/cm³ | |

| Solubility | Sparingly soluble in water | [1] |

| Flash Point | 130.2 °C | |

| Refractive Index | 1.577 |

Synthesis

This compound is synthesized via a Friedel-Crafts acylation reaction. The following protocol is adapted from a method for a structurally similar compound and provides a general framework for its preparation.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,3-Dichlorobenzene

-

Trichloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl3)

-

Dichloromethane (CH2Cl2)

-

Ice

-

Concentrated hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

In a reaction vessel equipped with a stirrer and a dropping funnel, add 1,3-dichlorobenzene and anhydrous aluminum chloride.

-

Cool the mixture in an ice bath.

-

Slowly add trichloroacetyl chloride dropwise to the mixture while maintaining a low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Logical Workflow for Synthesis:

Caption: Synthesis workflow for this compound.

Analytical Methods

The characterization and quantification of this compound can be achieved using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

Experimental Protocol: HPLC Analysis

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution. Further dilutions can be made to create calibration standards.

Gas Chromatography (GC)

GC can also be utilized for the separation and analysis of this compound, particularly for assessing its purity.

Experimental Protocol: GC Analysis

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent).

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically set around 250-280 °C.

-

Oven Program: A temperature gradient program is used to ensure good separation.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

-

Sample Preparation: Similar to HPLC, dissolve the sample in a volatile organic solvent like dichloromethane or hexane.

General Analytical Workflow:

Caption: General workflow for analytical characterization.

Toxicology and Biological Effects

Toxicological Summary

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation and serious eye damage.[3] As with other alpha-chloroacetophenones, it is a lachrymator, causing irritation to the eyes and respiratory tract.

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed. |

| Acute Dermal Toxicity | Harmful in contact with skin. |

| Skin Corrosion/Irritation | Causes skin irritation. |

| Serious Eye Damage/Irritation | Causes serious eye damage. |

| Respiratory Irritation | May cause respiratory irritation. |

Mechanism of Toxicity

The toxicity of alpha-chloroacetophenones is generally attributed to their reactivity as alkylating agents. The chlorine atom on the alpha-carbon is a good leaving group, making the molecule susceptible to nucleophilic attack by biological macromolecules such as proteins and DNA. This can lead to enzyme inhibition and cellular damage.

Signaling Pathways

Specific signaling pathways affected by this compound have not been extensively elucidated in publicly available literature. However, based on the known effects of structurally related chlorinated aromatic compounds, it is plausible that this compound could induce cellular stress responses. For instance, exposure to other chlorinated compounds has been shown to induce oxidative stress, which can activate various signaling pathways, including those related to inflammation and apoptosis.

Hypothesized Cellular Response Pathway:

Caption: Hypothesized cellular response to exposure.

Metabolism

Information on the specific metabolic fate of this compound is limited. However, studies on similar chlorinated compounds suggest that metabolism likely proceeds through pathways aimed at detoxification and excretion. One potential metabolic route for chloroacetophenones is reductive dehalogenation.

Proposed Metabolic Pathway:

The metabolism of chlorinated aromatic compounds often involves cytochrome P450-mediated oxidation followed by conjugation reactions (e.g., with glutathione) to increase water solubility and facilitate excretion.

Metabolic Transformation Logic:

Caption: General metabolic pathway for xenobiotics.

Conclusion

This compound is a versatile chemical intermediate with important applications in the synthesis of various agrochemicals and pharmaceuticals. However, its hazardous nature necessitates careful handling and a thorough understanding of its toxicological properties. While this guide provides a comprehensive summary of the currently available information, further research is needed to fully elucidate its biological effects, particularly its impact on specific cellular signaling pathways and its complete metabolic profile. Such studies will be crucial for a more complete risk assessment and for the development of safer handling and application protocols.

References

physical and chemical properties of 2,2,2',4'-Tetrachloroacetophenone

This technical guide provides a comprehensive overview of the physical, chemical, and toxicological properties of 2,2',4'-Tetrachloroacetophenone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's characteristics, synthesis, reactivity, and analytical methodologies, presenting quantitative data in accessible formats and outlining experimental protocols.

Introduction

2,2',4'-Tetrachloroacetophenone is a halogenated organic compound belonging to the class of chlorinated acetophenones.[1] Structurally, it is a derivative of acetophenone with three chlorine atoms substituting hydrogen atoms on both the aromatic ring and the acetyl group.[1] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antifungal agents, and other fine chemicals.[2][3] Its chemical reactivity, largely dictated by the presence of the chlorine atoms and the ketone functional group, makes it a versatile building block in organic chemistry.[2]

Physicochemical Properties

2,2',4'-Tetrachloroacetophenone is an off-white to pale yellow crystalline solid at room temperature.[2][4] A summary of its key physical and chemical properties is provided in the tables below.

Table 1: General and Physical Properties of 2,2',4'-Tetrachloroacetophenone

| Property | Value | Reference |

| IUPAC Name | 2-chloro-1-(2,4-dichlorophenyl)ethanone | [4][5] |

| Synonyms | α,2,4-Trichloroacetophenone, 2,4-Dichlorophenacyl chloride | [2][5] |

| CAS Number | 4252-78-2 | [6] |

| Molecular Formula | C₈H₅Cl₃O | [6] |

| Molecular Weight | 223.48 g/mol | [6] |

| Appearance | Off-white to pale yellow crystalline solid | [2][4] |

| Melting Point | 47-54 °C | [2] |

| Boiling Point | 130-135 °C at 4 mmHg | [7] |

| Solubility | Insoluble in water | [2][5] |

Table 2: Spectroscopic Data of 2,2',4'-Tetrachloroacetophenone

| Technique | Observed Data | Reference |

| Infrared (IR) Spectroscopy | C=O stretch: 1685–1690 cm⁻¹ | [8] |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | m/z: 222.9 [M+H]⁺ | [3] |

Synthesis

The primary method for synthesizing 2,2',4'-Tetrachloroacetophenone is through a Friedel-Crafts acylation reaction.[8] This involves the reaction of 1,3-dichlorobenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

Synthesis Pathway

The synthesis of 2,2',4'-Tetrachloroacetophenone via Friedel-Crafts acylation can be visualized as follows:

Caption: Synthesis of 2,2',4'-Tetrachloroacetophenone via Friedel-Crafts Acylation.

Experimental Protocol for Synthesis

The following is a representative experimental protocol for the synthesis of 2,2',4'-Tetrachloroacetophenone:

-

Reaction Setup: To a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, add 1,3-dichlorobenzene and a suitable solvent such as dichloromethane.[2]

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions with continuous stirring.[2]

-

Acylating Agent Addition: Add chloroacetyl chloride dropwise from the dropping funnel to the reaction mixture, maintaining a low temperature.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours to ensure the reaction goes to completion.[2]

-

Work-up: Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[3]

-

Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers.[3]

-

Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate to remove acidic impurities, and finally with brine.[2]

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.[2]

-

Purification: Purify the crude product by recrystallization from a suitable solvent system, such as ethanol or petroleum ether, to obtain the final product.[2][3]

Chemical Reactivity and Applications

The reactivity of 2,2',4'-Tetrachloroacetophenone is centered around its ketone functional group and the activated chloroacetyl group. It is incompatible with strong oxidizing agents and strong bases.[2]

Nucleophilic Substitution

The α-chloro atom is susceptible to nucleophilic substitution reactions, making this compound a valuable precursor for a variety of derivatives. This reactivity is exploited in the synthesis of several antifungal agents.

Synthesis of Antifungal Agents

A significant application of 2,2',4'-Tetrachloroacetophenone is as a key intermediate in the synthesis of imidazole-based antifungal drugs like isoconazole.[2][3] The synthesis typically involves the N-alkylation of an imidazole derivative with 2,2',4'-Tetrachloroacetophenone.

Caption: Role of 2,2',4'-Tetrachloroacetophenone in Antifungal Synthesis.

Analytical Methods

The characterization and quality control of 2,2',4'-Tetrachloroacetophenone rely on various analytical techniques.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: Used to identify the key functional groups. A characteristic strong absorption band is observed in the region of 1685–1690 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone group.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed molecular structure. The chemical shifts and coupling patterns of the protons and carbons in the molecule provide definitive structural information.

-

Mass Spectrometry (MS): Often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), this technique is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[3]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): A common method for assessing the purity of 2,2',4'-Tetrachloroacetophenone. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric or formic acid) can be employed.[9]

Experimental Workflow for Analysis

Caption: General Analytical Workflow for 2,2',4'-Tetrachloroacetophenone.

Toxicology and Safety

2,2',4'-Tetrachloroacetophenone is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[5] It is reported to cause severe skin burns and eye damage.[5] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

2,2',4'-Tetrachloroacetophenone is a valuable chemical intermediate with well-defined physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and efficient method. The compound's reactivity makes it a key component in the production of important pharmaceuticals, particularly antifungal agents. Proper handling and analytical control are essential for its safe and effective use in research and development.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]

- 3. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 4. A10835.22 [thermofisher.com]

- 5. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. 2,2 ,4 -Trichloroacetophenone 97 4252-78-2 [sigmaaldrich.com]

- 8. 2,2',4'-Trichloroacetophenone | 4252-78-2 | Benchchem [benchchem.com]

- 9. Separation of 2,2’,4’-Trichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

A Technical Guide to 2,2',4'-Trichloroacetophenone: Properties, Synthesis, and Biological Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2',4'-Trichloroacetophenone is a halogenated organic compound belonging to the class of chlorinated acetophenones.[1] Primarily a synthetic compound, it serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably antifungal agents like isoconazole, and other chemical products.[2][3] Its utility stems from the reactive nature conferred by the chlorine atoms and the ketone group.[3] This document provides an in-depth overview of its physicochemical properties, a detailed synthesis protocol, and a hypothetical experimental workflow for assessing its biological activity, including its potential impact on cellular signaling pathways.

Physicochemical Properties

2,2',4'-Trichloroacetophenone, also known as 2,4-Dichlorophenacyl chloride, is an off-white crystalline solid at room temperature.[3][4] Its structure is characterized by a phenyl ring substituted with chlorine atoms at the 2' and 4' positions and a chloroacetyl group.[3] The presence of these halogen atoms significantly influences its chemical properties, including stability and reactivity.[1] It is generally insoluble in water but soluble in various organic solvents.[2][4]

Table 1: Physicochemical Data for 2,2',4'-Trichloroacetophenone

| Property | Value | Reference |

| Molecular Formula | C₈H₅Cl₃O | [1][2][5] |

| Molecular Weight | 223.48 g/mol | [2][6] |

| CAS Number | 4252-78-2 | [1][4] |

| Appearance | Off-white crystalline solid | [3][4] |

| Melting Point | 47-54 °C (lit.) | [2] |

| Boiling Point | 130-135 °C at 4 mmHg (lit.) | [2] |

| Solubility in Water | < 1 mg/mL at 20 °C | [3][4] |

| Synonyms | 2,4-Dichlorophenacyl chloride, α,2,4-Trichloroacetophenone | [1][4] |

Synthesis Protocol: Friedel-Crafts Acylation

The most common method for synthesizing 2,2',4'-Trichloroacetophenone is through the Friedel-Crafts acylation of 1,3-dichlorobenzene with chloroacetyl chloride, using a Lewis acid catalyst such as anhydrous aluminum chloride.[2][7]

Experimental Protocol

Materials:

-

1,3-Dichlorobenzene (m-dichlorobenzene)

-

Chloroacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichlorobenzene and dichloromethane.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add anhydrous aluminum chloride in portions while stirring. Ensure the temperature is controlled.

-

Acylation: Add chloroacetyl chloride dropwise to the reaction mixture. The rate of addition should be controlled to maintain the reaction temperature below 30°C.[7]

-

Reaction Progression: After the addition is complete, allow the mixture to stir at 30°C for approximately 3 hours to ensure the reaction goes to completion.[7]

-

Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and a small amount of concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (e.g., 3 x 40 mL).[7]

-

Washing and Drying: Combine the organic layers and wash them with brine. Dry the organic phase over anhydrous sodium sulfate.[7]

-

Purification: Filter off the desiccant and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the resulting solid by recrystallization from ethanol to yield 2,2',4'-Trichloroacetophenone as a white to off-white solid.[7]

Biological Activity and Toxicological Profile

Chlorinated acetophenones are known for their biological activity, often exhibiting irritant and toxic properties.[8][9] Compounds like 1-chloroacetophenone are used as tear gas agents due to their potent irritating effects on the eyes, skin, and respiratory system.[9][10][11] 2,2',4'-Trichloroacetophenone is considered toxic upon inhalation, ingestion, or dermal contact and may cause severe irritation.[3] Due to its reactivity, it has the potential to interact with cellular macromolecules, suggesting a basis for further toxicological and pharmacological investigation.

Hypothetical Impact on Cellular Signaling

Given its electrophilic nature, 2,2',4'-Trichloroacetophenone could potentially modulate cellular signaling pathways by reacting with nucleophilic residues (e.g., cysteine) on proteins. A plausible, yet hypothetical, target is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is central to inflammatory responses.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by 2,2',4'-Trichloroacetophenone.

Experimental Workflow for In Vitro Analysis

To investigate the hypothetical bioactivity of 2,2',4'-Trichloroacetophenone on a cell-based model, a structured experimental workflow is necessary. The following diagram outlines the key stages, from cell culture preparation to data analysis.

Caption: Experimental workflow for assessing the in-vitro effects of 2,2',4'-Trichloroacetophenone.

Conclusion

2,2',4'-Trichloroacetophenone is a well-characterized chemical intermediate with significant applications in organic synthesis. Its defined physicochemical properties and established synthesis routes make it a valuable precursor in pharmaceutical and chemical manufacturing. However, its structural similarity to other toxic chloroacetophenones warrants careful handling and further investigation into its biological effects and toxicological profile. The experimental frameworks proposed herein provide a roadmap for future research into the cellular impact of this compound, which is essential for both drug development and safety assessment.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2,2',4'-Trichloroacetophenone | 4252-78-2 [chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 2,2',4'-Trichloroacetophenone | C8H5Cl3O | CID 20250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. scbt.com [scbt.com]

- 7. 2,2',4'-Trichloroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 8. The comparative acute mammalian toxicity of 1-chloroacetophenone (CN) and 2-chlorobenzylidene malononitrile (CS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chloroacetophenone (CN): Riot Control/Tear Agent | NIOSH | CDC [cdc.gov]

- 10. epa.gov [epa.gov]

- 11. Tear gases and irritant incapacitants. 1-chloroacetophenone, 2-chlorobenzylidene malononitrile and dibenz[b,f]-1,4-oxazepine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,2',4'-Trichloroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,2',4'-trichloroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Due to its role in these critical industries, understanding its solubility in different organic solvents is paramount for process optimization, formulation development, and ensuring reaction efficiency. This document compiles available solubility data, details experimental protocols for its determination, and provides a logical workflow for solubility testing.

Core Compound Properties

2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2) is an off-white crystalline solid.[1][3] Key physical and chemical properties are summarized in Table 1. It is a halogenated organic compound and a derivative of acetophenone.[1]

Table 1: Physicochemical Properties of 2,2',4'-Trichloroacetophenone

| Property | Value | Reference |

| Molecular Formula | C₈H₅Cl₃O | [3] |

| Molecular Weight | 223.48 g/mol | [4] |

| Melting Point | 47-54 °C (literature) | [4][5] |

| Boiling Point | 130-135 °C at 4 mmHg (literature) | [4][5] |

| Appearance | Off-white crystalline solid | [1][3] |

Solubility Data

Table 2: Aqueous Solubility of 2,2',4'-Trichloroacetophenone

| Solvent | Temperature | Solubility | Reference |

| Water | 20 °C | 60 mg/L | [1][5] |

| Water | 68 °F (20 °C) | < 1 mg/mL | [3][6] |

The discrepancy in the reported aqueous solubility values highlights the need for standardized experimental determination. The compound is generally considered to be insoluble or sparingly soluble in water.[3][6]

Qualitative information suggests some degree of solubility in ethanol-water mixtures, as 60-70% ethanol is recommended for dampening and cleaning up spills of the solid material.[3][6]

Experimental Protocols for Solubility Determination

The following section details established methodologies for determining the solubility of a solid compound like 2,2',4'-trichloroacetophenone in organic solvents. The "shake-flask" method is considered the gold standard for its reliability in achieving thermodynamic equilibrium.

The Shake-Flask Method

This method involves creating a saturated solution by allowing an excess of the solid solute to equilibrate with the solvent over a set period.

Materials:

-

2,2',4'-Trichloroacetophenone (solid)

-

Solvent of interest (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, chloroform, toluene, hexane)

-

Analytical balance

-

Scintillation vials or flasks with secure caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC, GC, NMR)

Procedure:

-

Add an excess amount of solid 2,2',4'-trichloroacetophenone to a vial or flask. The excess solid is crucial to ensure that a saturated solution is formed.

-

Add a known volume of the desired organic solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker. The temperature should be controlled and recorded.

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound's dissolution rate.

-

After the equilibration period, allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.

-

Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of 2,2',4'-trichloroacetophenone in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry at a specific wavelength, or High-Performance Liquid Chromatography).

-

Calculate the solubility in the original saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL, g/L, or mol/L.

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Logical Relationship for Solubility Prediction

While experimental determination is crucial, a general prediction of solubility can be made based on the principle of "like dissolves like." The polarity of 2,2',4'-trichloroacetophenone and the potential solvents can provide a preliminary assessment of solubility.

The following diagram illustrates the logical relationship for predicting solubility based on polarity.

Caption: Logical relationship for predicting the solubility of 2,2',4'-trichloroacetophenone.

Conclusion

This technical guide has summarized the currently available, though limited, solubility data for 2,2',4'-trichloroacetophenone. For researchers, scientists, and drug development professionals, the provided detailed experimental protocol for the shake-flask method offers a robust framework for generating precise and reliable solubility data in various organic solvents. Such data is essential for the effective use of this important chemical intermediate in further research and development. The logical framework for solubility prediction based on polarity can serve as a useful preliminary guide for solvent selection.

References

An In-depth Technical Guide on the Spectral Data of 2,2',4'-Trichloroacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2,2',4'-trichloroacetophenone, a significant reagent in the synthesis of various chemical intermediates, including antifungal agents like isoconazole.[1][2] This document details available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. It also outlines the experimental protocols for the synthesis and spectroscopic analysis of the compound, offering valuable insights for researchers in organic synthesis and drug development.

Chemical Structure and Properties

-

IUPAC Name: 2-chloro-1-(2,4-dichlorophenyl)ethanone[3]

-

Synonyms: 2,4-Dichlorophenacyl chloride, alpha,2,4-Trichloroacetophenone[3]

-

CAS Number: 4252-78-2[4]

-

Molecular Formula: C₈H₅Cl₃O[2]

-

Molecular Weight: 223.48 g/mol [2]

-

Melting Point: 47-54 °C[2]

-

Boiling Point: 130-135 °C at 4 mmHg[2]

Spectroscopic Data

The following sections present a summary of the available NMR, IR, and MS spectral data for 2,2',4'-trichloroacetophenone. While comprehensive raw data is often found in specialized databases, this guide provides key spectral features and references to the types of instrumentation used for their acquisition.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. For 2,2',4'-trichloroacetophenone, both ¹H and ¹³C NMR data have been reported.

¹H NMR (Proton NMR)

The ¹H NMR spectrum provides information about the number, environment, and connectivity of hydrogen atoms in a molecule.

| Parameter | Value |

| Instrument | Varian A-60D[3] |

| Solvent | Not specified in available data |

| Expected Chemical Shifts (δ) | |

| Aromatic Protons (C₆H₃) | Multiplets in the range of 7.0-8.0 ppm |

| Methylene Protons (CH₂Cl) | Singlet in the range of 4.5-5.0 ppm |

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

| Parameter | Value |

| Source of Sample | Aldrich Chemical Company, Inc.[3] |

| Solvent | Not specified in available data |

| Expected Chemical Shifts (δ) | |

| Carbonyl Carbon (C=O) | ~190 ppm |

| Aromatic Carbons (C₆H₃) | 120-140 ppm |

| Methylene Carbon (CH₂Cl) | ~45 ppm |

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Technique | Instrument | Key Absorptions (cm⁻¹) |

| FTIR (KBr-Pellet) | Bruker IFS 85[3] | C=O Stretch (Ketone): ~1700 cm⁻¹ (strong) C-Cl Stretch: 600-800 cm⁻¹ (strong) Aromatic C=C Stretch: 1400-1600 cm⁻¹ (medium) Aromatic C-H Stretch: ~3000-3100 cm⁻¹ (weak) |

| ATR-IR | Not specified | Similar to KBr-Pellet |

| Vapor Phase IR | DIGILAB FTS-14[3] | Similar to KBr-Pellet, with potential for sharper peaks |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure.

| Technique | Key Fragments (m/z) |

| GC-MS | Top Peak: 173[3] 2nd Highest: 175[3] 3rd Highest: 145[3] |

The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) would result in characteristic isotopic clusters for chlorine-containing fragments. The base peak at m/z 173 likely corresponds to the [C₇H₃Cl₂O]⁺ fragment.

Experimental Protocols

This section details the methodologies for the synthesis and spectroscopic analysis of 2,2',4'-trichloroacetophenone.

A common method for the synthesis of 2,2',4'-trichloroacetophenone is through a Friedel-Crafts acylation reaction.[5]

Materials:

-

1,3-Dichlorobenzene

-

Chloroacetyl chloride

-

Anhydrous aluminum trichloride

-

Dichloromethane (solvent)

-

Ice

-

Concentrated hydrochloric acid

-

Brine solution

-

Anhydrous sodium carbonate

Procedure:

-

To a stirred mixture of 1,3-dichlorobenzene and anhydrous aluminum trichloride, chloroacetyl chloride is added dropwise at a controlled temperature.[1]

-

The reaction mixture is then stirred for several hours.[1]

-

The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.[1]

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium carbonate.[1]

-

The solvent is removed under reduced pressure, and the resulting solid is purified by recrystallization to yield 2,2',4'-trichloroacetophenone.[1]

The following are general protocols for obtaining the spectral data.

NMR Spectroscopy:

-

A sample of 2,2',4'-trichloroacetophenone is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The solution is placed in an NMR tube.

-

¹H and ¹³C NMR spectra are recorded on a spectrometer, such as a Varian A-60D or a Bruker AVANCE III 500MHz instrument.

-

Tetramethylsilane (TMS) is typically used as an internal standard.

IR Spectroscopy:

-

For FTIR analysis using a KBr pellet, a small amount of the solid sample is ground with potassium bromide and pressed into a thin pellet.

-

The pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85.

-

For ATR-IR, the solid sample is placed directly onto the ATR crystal.

-

The infrared spectrum is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

-

A dilute solution of the sample is prepared in a suitable solvent.

-

The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and analysis.

-

The mass spectrum is recorded, showing the mass-to-charge ratio of the molecular ion and various fragment ions.

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chemical compound like 2,2',4'-trichloroacetophenone.

Caption: Workflow for the synthesis and spectroscopic analysis of 2,2',4'-trichloroacetophenone.

References

Toxicological Profile of 2,2',4,4'-Tetrachloroacetophenone: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

2,2',4,4'-Tetrachloroacetophenone is an off-white crystalline solid.[1] Key physical and chemical properties are summarized in the table below. This information is crucial for understanding its environmental fate, potential for exposure, and for designing appropriate experimental conditions.

| Property | Value | Reference |

| CAS Number | 4252-78-2 | [1] |

| Molecular Formula | C₈H₅Cl₃O | [1] |

| Molecular Weight | 223.48 g/mol | [1] |

| Melting Point | 47-54 °C | |

| Boiling Point | 130-135 °C at 4 mmHg | |

| Water Solubility | Insoluble | [2] |

| Appearance | Off-white crystalline solid | [1] |

Toxicological Profile

2,2',4,4'-Tetrachloroacetophenone is classified as a hazardous substance with multiple toxicological concerns. It is recognized as a corrosive and lachrymatory agent, capable of causing severe damage to tissues upon contact.[1][2]

Summary of Toxicological Endpoints

The following table summarizes the key toxicological endpoints for 2,2',4,4'-Tetrachloroacetophenone based on available hazard classifications and qualitative data.

| Toxicological Endpoint | GHS Hazard Classification | Key Findings |

| Acute Oral Toxicity | Toxic if swallowed (Category 3) | Harmful if ingested.[1] |

| Acute Dermal Toxicity | Harmful in contact with skin (Category 4) | Harmful upon skin absorption.[1] |

| Acute Inhalation Toxicity | May be fatal if inhaled | Can cause spasm, inflammation, and edema of the larynx and bronchi, chemical pneumonitis, and pulmonary edema.[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation (Category 2) | Corrosive to the skin, causing irritation and burns.[1] |

| Serious Eye Damage/Irritation | Causes serious eye damage (Category 1) | A lachrymator that is extremely destructive to eye tissue.[1][2] |

| Respiratory Sensitization | May cause respiratory irritation (STOT SE 3) | Inhalation can lead to burning sensation, coughing, wheezing, and laryngitis.[1] |

| Skin Sensitization | May cause an allergic skin reaction (Category 1) | Can elicit an allergic response upon repeated skin contact.[1] |

| Germ Cell Mutagenicity | Positive | Positive in a bacterial mutagenicity (Ames) test conducted by the National Toxicology Program (NTP).[3] |

| Carcinogenicity | Not classified | No data available. |

| Reproductive Toxicity | Not classified | No data available. |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (Category 3) | Primarily affects the respiratory system upon single exposure.[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | Not classified | No data available. |

Note: Quantitative data for LD50, NOAEL (No-Observed-Adverse-Effect Level), and LOAEL (Lowest-Observed-Adverse-Effect Level) are not publicly available. Such data is likely contained within the ECHA (European Chemicals Agency) registration dossier for this substance.[1]

Mechanism of Action: A Hypothesized Signaling Pathway

While the precise molecular mechanisms of toxicity for 2,2',4,4'-Tetrachloroacetophenone have not been fully elucidated, evidence from structurally related chlorinated compounds suggests that the induction of oxidative stress is a key initiating event. As an electrophilic α-haloketone, it is plausible that this compound can deplete cellular antioxidants, such as glutathione, leading to an accumulation of reactive oxygen species (ROS).

This increase in ROS can activate stress-activated protein kinase (SAPK) signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) pathway. Activation of the p38 MAPK pathway is a common cellular response to a variety of environmental stresses and can lead to downstream events such as inflammation, cell cycle arrest, and apoptosis.

The following diagram illustrates a hypothesized signaling pathway for the toxicity of 2,2',4,4'-Tetrachloroacetophenone, based on the known effects of related compounds.

References

The Biological Activity of Chlorinated Acetophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorinated acetophenones, a class of aromatic ketones, exhibit a diverse range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This technical guide provides an in-depth overview of the current understanding of their biological actions, with a focus on their mechanisms of action at the molecular level. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Acetophenone, the simplest aromatic ketone, and its derivatives have long been recognized for their broad pharmacological potential. The introduction of chlorine substituents onto the acetophenone scaffold can significantly modulate its physicochemical properties and biological activity. This guide explores the multifaceted biological effects of chlorinated acetophenones, ranging from their use as riot control agents to their potential as therapeutic leads.

Antimicrobial Activity

Chlorinated acetophenone derivatives, particularly chalcones synthesized from chlorinated acetophenones, have demonstrated notable antimicrobial properties against a range of pathogenic bacteria and fungi. The position and number of chlorine substituents on the aromatic rings play a crucial role in determining the antimicrobial potency.

Quantitative Antimicrobial Data

The antimicrobial efficacy of chlorinated acetophenone derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 5′-chloro-2′-hydroxy-3′-nitrochalcone | Escherichia coli | >512 | [1] |

| 5′-chloro-2′-hydroxy-3′-nitrochalcone | Staphylococcus aureus | 128 | [1] |

| 5′-chloro-2′-hydroxy-3′-nitrochalcone | Candida albicans | 128 | [1] |

| 3-chlorobenzo[b]thiophene derivative | Bacillus cereus | 128 | [1] |

| 3-chlorobenzo[b]thiophene derivative | Candida albicans | 128 | [1] |

| Chlorinated Chalcone Derivative (unspecified) | Escherichia coli | Comparable to Sulfanilamide | [2][3][4] |

| Chlorinated Chalcone Derivative (unspecified) | Pseudomonas aeruginosa | Comparable to Sulfanilamide | [2][3][4] |

| Chlorinated Chalcone Derivative (unspecified) | Staphylococcus aureus | Comparable to Sulfanilamide | [2][3][4] |

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chlorinated Acetophenone Derivatives. This table summarizes the MIC values of various chlorinated acetophenone derivatives against different microorganisms.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[5][6][7][8]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Antimicrobial stock solution (chlorinated acetophenone derivative dissolved in a suitable solvent like DMSO)

-

Sterile pipette tips and multichannel pipette

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of Antimicrobial Dilutions: a. Prepare a 2x working stock of the highest concentration of the chlorinated acetophenone to be tested in the appropriate broth medium. b. Dispense 100 µL of sterile broth into all wells of a 96-well plate. c. Add 100 µL of the 2x antimicrobial stock solution to the first column of wells. d. Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. The eleventh column will serve as a growth control (no antimicrobial), and the twelfth column as a sterility control (no bacteria).[5]

-

Inoculum Preparation: a. From an overnight culture, prepare a bacterial suspension in sterile broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). b. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[6]

-

Inoculation: a. Inoculate each well (except the sterility control) with 100 µL of the prepared inoculum. This will bring the final volume in each well to 200 µL and dilute the antimicrobial concentrations to their final test concentrations.

-

Incubation: a. Incubate the plate at 37°C for 18-24 hours.

-

Interpretation: a. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure optical density.[6]

Anti-inflammatory Activity

Several chlorinated acetophenone derivatives have been investigated for their anti-inflammatory properties. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of pro-inflammatory signaling pathways.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity is often assessed by measuring the half-maximal inhibitory concentration (IC50) against enzymes like COX-1, COX-2, and 5-LOX.

| Compound | Target | IC50 (µM) | Reference |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (with chlorine) | COX | 0.1 | [9] |

| 3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative (with chlorine) | LOX | 0.56 | [9] |

| 7-subsituted coumarin derivative (with chlorine) | LOX | 2.8 | [9] |

| Chlorinated Chalcone Derivative (unspecified) | COX-2 | Inhibition observed | [10] |

| Chlorinated Chalcone Derivative (unspecified) | Interleukins | Inhibition observed | [10] |

Table 2: IC50 Values of Chlorinated Derivatives against Inflammatory Enzymes. This table presents the IC50 values of selected chlorinated compounds against key enzymes involved in inflammation.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol describes a common method to determine the COX-2 inhibitory activity of a compound using a commercial enzyme immunoassay (EIA) kit.[7][11][12][13]

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme cofactor

-

Test compound (chlorinated acetophenone) dissolved in DMSO

-

Stannous chloride (to stop the reaction)

-

Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin F2α (PGF2α)

Procedure:

-

Enzyme Preparation: a. Dilute the recombinant COX-2 enzyme in the reaction buffer to the working concentration as specified by the manufacturer.

-

Reaction Setup: a. In a reaction tube or well, combine the reaction buffer, heme, and the diluted COX-2 enzyme. b. Add the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiation and Termination of Reaction: a. Initiate the reaction by adding arachidonic acid. b. Incubate at 37°C for a defined period (e.g., 2 minutes). c. Stop the reaction by adding stannous chloride, which reduces the PGH2 product to PGF2α.[7]

-

Quantification of PGF2α: a. Quantify the amount of PGF2α produced using a competitive ELISA kit according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity

The cytotoxic potential of chlorinated acetophenones has been extensively studied, with many derivatives showing promising activity against various cancer cell lines. The degree of cytotoxicity is influenced by the substitution pattern of the chlorine atoms and other functional groups on the acetophenone scaffold.

Quantitative Cytotoxicity Data

The cytotoxicity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound that inhibits cell growth by 50%.

| Compound | Cell Line | IC50 (µM) | Reference |

| Chlorinated 2,4-diphenyl-5H-indeno[1,2-b]pyridine analog | T47D (Breast) | Potent activity | [14] |

| Symmetrical chlorophenylamino-s-triazine derivative (2c) | MCF7 (Breast) | 4.14 | [3] |

| Symmetrical chlorophenylamino-s-triazine derivative (3c) | MCF7 (Breast) | 4.98 | [3] |

| Symmetrical chlorophenylamino-s-triazine derivative (4c) | C26 (Colon) | 1.71 | [3] |

| Chalcone derivative (12) | MCF-7 (Breast) | 4.19 | [15][16] |

| Chalcone derivative (13) | MCF-7 (Breast) | 3.30 | [15][16] |

| Chalcone derivative (12) | MDA-MB-231 (Breast) | 6.12 | [15][16] |

| Chalcone derivative (12) | MCF-10F (Normal Breast) | 95.76 | [15][16] |

| Chalcone derivative (13) | MCF-10F (Normal Breast) | 95.11 | [15][16] |

| Sulfonyl-L-cysteine derivative (5) | HEPG2 (Liver) | 51.9 µg/ml | [4] |

| Sulfonyl-L-glutamine derivative (14) | MCF7 (Breast) | 54.2 µg/ml | [4] |

| Sulfonyl-L-tryptophan derivative (18) | PaCa2 (Pancreatic) | 59.7 µg/ml | [4] |

Table 3: Cytotoxicity (IC50) of Chlorinated Acetophenone Derivatives against Cancer and Normal Cell Lines. This table highlights the cytotoxic effects of various chlorinated acetophenone derivatives on different human cancer cell lines and a normal cell line.

Experimental Protocol: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[5][6][11][17]

Materials:

-

96-well cell culture plates

-

Adherent cancer cell line

-

Complete culture medium

-

Test compound (chlorinated acetophenone)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM, pH 10.5

-

Microplate reader

Procedure:

-

Cell Seeding: a. Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: a. Treat the cells with various concentrations of the chlorinated acetophenone derivative for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: a. Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. b. Incubate at 4°C for 1 hour.[6]

-

Staining: a. Wash the plates four times with slow-running tap water and allow them to air dry. b. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[6]

-

Washing: a. Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye.[6] b. Allow the plates to air dry completely.

-

Solubilization and Absorbance Reading: a. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Shake the plate for 5-10 minutes. c. Read the absorbance at 510 nm using a microplate reader.[6]

-

Data Analysis: a. Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value.

Signaling Pathways

Chlorinated acetophenones exert their biological effects by modulating several key signaling pathways involved in inflammation, cell survival, and sensory perception.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and immunity. Some chlorinated compounds have been shown to inhibit this pathway. The canonical NF-κB pathway involves the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and proteasomal degradation, allowing the p50/p65 NF-κB dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Evidence suggests that some chlorinated compounds may inhibit this pathway by targeting the IKK complex.[2][18][19][20][21]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38 and Extracellular signal-Regulated Kinase (ERK) pathways, are crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Dysregulation of these pathways is implicated in inflammation and cancer. Some studies suggest that chlorinated compounds can modulate the phosphorylation status of p38 and ERK, thereby influencing downstream cellular responses.[10][16][22][23][24][25][26]

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of NF-κB activation by a novel IKK inhibitor reduces the severity of experimental autoimmune myocarditis via suppression of T-cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 5. 4.2.2. In Vitro 5-LOX Inhibition Assay [bio-protocol.org]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. thepharmajournal.com [thepharmajournal.com]

- 12. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. N-tosyl-L-phenylalanine chloromethyl ketone inhibits NF-kappaB activation by blocking specific cysteine residues of IkappaB kinase beta and p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 18. Chlorinated Lipids Elicit Inflammatory Responses In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. scispace.com [scispace.com]

- 25. Involvement of p38 MAPK and ERK/MAPK pathways in staurosporine-induced production of macrophage inflammatory protein-2 in rat peritoneal neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Safety and Handling of 2,2',4'-Trichloroacetophenone

Disclaimer: The user's request specified "2,2,2',4'-Tetrachloroacetophenone". However, extensive searches for safety and handling information on this specific chemical yielded no results. The provided information pertains to the structurally similar and more commonly documented compound, 2,2',4'-Trichloroacetophenone (CAS No. 4252-78-2), which is believed to be the intended subject of the query. It is crucial to verify the exact identity of the chemical before applying any of these safety protocols.

This guide provides comprehensive safety and handling information for 2,2',4'-Trichloroacetophenone, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

| Identifier | Value |

| Chemical Name | 2,2',4'-Trichloroacetophenone[1][2] |

| Synonyms | 2,4-Dichlorophenacyl chloride, alpha,2,4-Trichloroacetophenone[1] |

| CAS Number | 4252-78-2[2][3] |

| Molecular Formula | C8H5Cl3O[1][3] |

| Molecular Weight | 223.48 g/mol [1][3] |

| Appearance | Off-white crystalline solid[1] |

| Melting Point | 47 - 54 °C (117 - 129 °F)[2] |

| Boiling Point | 130-135 °C at 5 hPa[2] |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Insoluble in water[1][4] |

Hazard Identification and Classification

2,2',4'-Trichloroacetophenone is a hazardous substance with multiple routes of exposure and potential for severe health effects.[4] It is classified as corrosive, a lachrymator (tear-inducing agent), and toxic.[1][2][4]

-

H301: Toxic if swallowed

-

H312: Harmful in contact with skin

-

H315: Causes skin irritation

-

H317: May cause an allergic skin reaction

-

H318: Causes serious eye damage

-

H335: May cause respiratory irritation

NFPA 704 Ratings: [3]

| Category | Rating | Description |

| Health | 3 | Short exposure could cause serious temporary or moderate residual injury. |

| Flammability | 1 | Materials that require considerable preheating before ignition can occur. |